molecular formula C13H16N6O B2488059 1-(4-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazin-1-yl)prop-2-en-1-one CAS No. 2094822-43-0

1-(4-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2488059
CAS No.: 2094822-43-0
M. Wt: 272.312
InChI Key: HZGHBRDMFLKDEW-UHFFFAOYSA-N
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Description

1-(4-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazin-1-yl)prop-2-en-1-one is a heterocyclic compound that features a triazolo-pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazin-1-yl)prop-2-en-1-one typically involves the formation of the triazolo-pyrazine core followed by functionalization with a piperazine moiety. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free and eco-friendly, providing good yields in a short reaction time.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to include continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and reactant concentrations, are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-(4-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazin-1-yl)prop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may act as an inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase, leading to increased levels of cAMP and subsequent modulation of cellular signaling pathways . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazin-1-yl)prop-2-en-1-one is unique due to its specific combination of a triazolo-pyrazine core with a piperazine moiety, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[4-(2-methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O/c1-3-13(20)18-6-4-17(5-7-18)12-9-14-8-11-15-10(2)16-19(11)12/h3,8-9H,1,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGHBRDMFLKDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CN=CC2=N1)N3CCN(CC3)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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